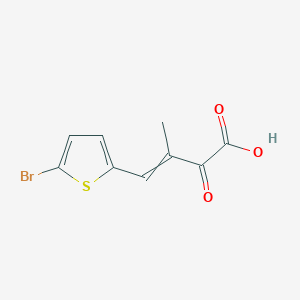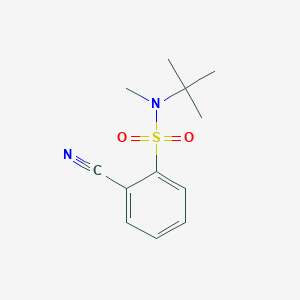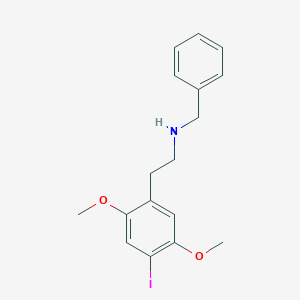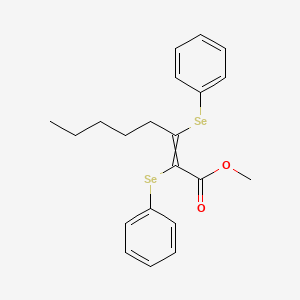![molecular formula C17H15N5 B14180963 2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)- CAS No. 849828-90-6](/img/structure/B14180963.png)
2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)- is a heterocyclic compound that combines the structural features of triazine and indole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)- typically involves the reaction of isatin with 2-aminobenzylamine to form the triazinoindole core. This intermediate is then reacted with phenylethylamine under specific conditions to yield the final product . The reaction conditions often include refluxing in ethanol or other suitable solvents with the addition of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives. Substitution reactions can lead to a variety of substituted triazinoindole derivatives .
Aplicaciones Científicas De Investigación
2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)- involves its interaction with biological targets such as DNA and proteins. The compound can bind to DNA through non-covalent interactions, leading to conformational changes in the DNA structure. This interaction can inhibit DNA replication and transcription, thereby exerting its anticancer effects . Additionally, the compound’s ability to chelate iron ions can disrupt cellular iron homeostasis, leading to apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5H-[1,2,4]Triazino[5,6-b]indol-3-amine: A similar compound with a different substituent at the amino group.
N-(substituted phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides: Compounds with similar triazinoindole cores but different substituents.
Uniqueness
2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to bind DNA and chelate iron ions makes it a promising candidate for anticancer therapy, distinguishing it from other similar compounds .
Propiedades
Número CAS |
849828-90-6 |
|---|---|
Fórmula molecular |
C17H15N5 |
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
N-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C17H15N5/c1-2-6-12(7-3-1)10-11-18-17-20-16-15(21-22-17)13-8-4-5-9-14(13)19-16/h1-9H,10-11H2,(H2,18,19,20,22) |
Clave InChI |
IERMZQMPVLZZGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide](/img/structure/B14180886.png)
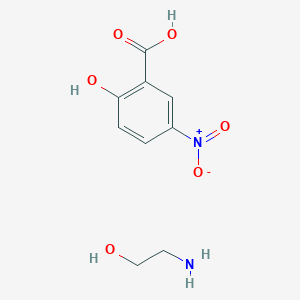
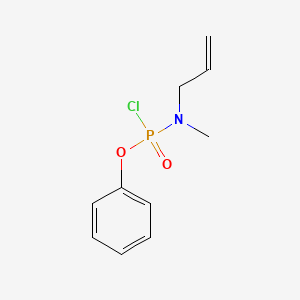

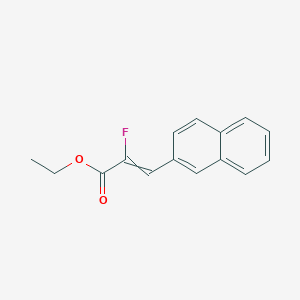
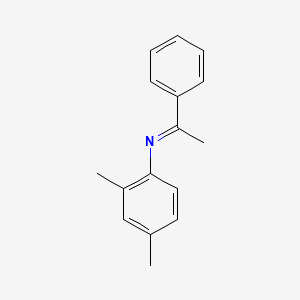
![N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180931.png)

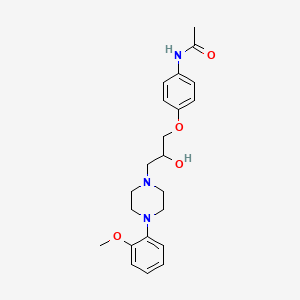
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)
